N-Methylbenzylamine hydrochloride

C-H activation palladium catalysis ortho-arylation

N-Methylbenzylamine hydrochloride (CAS 61789-73-9 / 13426-94-3) is the preferred secondary aromatic amine for reproducible, high-yield pharmaceutical syntheses. Compared to benzylamine, its N-methyl substitution accelerates Pd-catalyzed ortho-arylation kinetics, reducing cycle times for C–H activation sequences. Unlike N,N-dimethylbenzylamine, it eliminates the 34% NDMA byproduct formation risk in chloramination pathways, ensuring regulatory compliance for water treatment and environmental studies. The hydrochloride salt provides precise gravimetric handling and superior aqueous solubility over the hygroscopic free base. With a pKb of 4.35, its intermediate basicity enables tunable reactivity in acid-catalyzed transformations. Procure this salt to maintain validated routes for Fluoxetine HCl and patented Phenylephrine HCl processes, avoiding costly revalidation.

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 61789-73-9
Cat. No. B1245753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylbenzylamine hydrochloride
CAS61789-73-9
SynonymsN-benzyl methyl ammonium
N-benzyl-N-methylamine
N-methylbenzylamine
N-methylbenzylamine acetate
N-methylbenzylamine hydride
N-methylbenzylamine hydrochloride
N-methylbenzylamine tosylate
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1.Cl
InChIInChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
InChIKeyCBSOFSBFHDQRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylbenzylamine Hydrochloride (CAS 61789-73-9): Procurement-Grade Secondary Amine HCl Salt for Pharmaceutical and Catalytic Applications


N-Methylbenzylamine hydrochloride (CAS 61789-73-9; also registered under CAS 13426-94-3) is the hydrochloride salt form of N-methylbenzylamine, a secondary aromatic amine with the molecular formula C8H12ClN and molecular weight of 157.64 g/mol [1]. As an aromatic amine derivative [2], this compound exists as a crystalline solid at room temperature, with the hydrochloride salt form conferring enhanced water solubility and storage stability compared to its free base counterpart (N-methylbenzylamine, CAS 103-67-3, boiling point 180.5 °C, density 0.9 g/cm³) . It functions primarily as a versatile synthetic intermediate in pharmaceutical manufacturing and as a substrate or catalyst component in organic transformations .

Why N-Methylbenzylamine Hydrochloride Cannot Be Interchanged with Benzylamine or N,N-Dimethylbenzylamine in Critical Workflows


Substituting N-methylbenzylamine hydrochloride with structurally related benzylamine derivatives introduces quantifiable performance deviations in catalytic systems, degradation pathways, and synthetic outcomes. Direct comparative studies demonstrate that the N-methyl substitution alters reaction kinetics under palladium catalysis [1], fundamentally shifts the byproduct profile during oxidative chlorination/chloramination processes with implications for NDMA (N-nitrosodimethylamine) formation risk [2], and modifies key physicochemical parameters including basicity (pKb) that govern reactivity in acid-base sensitive transformations . Furthermore, the hydrochloride salt form provides distinct handling and solubility advantages over the free base that generic procurement specifications may overlook . These differences are not incremental—they are decisive for process reproducibility, regulatory compliance in pharmaceutical synthesis, and environmental fate assessment.

N-Methylbenzylamine Hydrochloride: Quantified Differentiation Evidence for Procurement and Selection


Palladium-Catalyzed Ortho-Arylation: Reaction Rate Superiority Over Unsubstituted Benzylamine

Under identical palladium-catalyzed ortho-arylation conditions at 130 °C with trifluoroacetic acid and silver acetate, N-methylbenzylamine exhibits measurably faster reaction rates compared to unsubstituted benzylamine [1]. This kinetic advantage is directly attributed to the N-methyl substitution pattern, which enhances substrate reactivity in the C-H activation manifold.

C-H activation palladium catalysis ortho-arylation

Chloramination Byproduct Profile: Elimination of High-Yield NDMA Formation Risk Versus N,N-Dimethylbenzylamine

During chloramination, N,N-dimethylbenzylamine (DMBA) generates N-nitrosodimethylamine (NDMA) at a 34% molar yield in concert with benzyl alcohol, representing the highest toxicological concern among benzylamine derivatives [1]. In marked contrast, N-methylbenzylamine (MBA) does not produce NDMA under these conditions; instead, its degradation proceeds via distinct elimination pathways yielding formaldehyde and benzylamine or benzaldehyde and monomethylamine [2]. Further anaerobic biodegradation studies confirm that MBA exhibits recalcitrance to biodegradation, whereas DMBA undergoes significant biodegradation and alters microbial community structure [3]. During subsequent chloramination, MBA effluent forms nitroso-MBA at only a 1% molar yield, while DMBA effluent yields NDMA at 10 ± 1% to 97 ± 7% molar yields [3].

water treatment NDMA formation chloramination disinfection byproducts

Basicity and Lipophilicity: Measurable Differences from Benzylamine and N-Ethylbenzylamine

N-Methylbenzylamine demonstrates intermediate basicity (pKb = 4.35) and boiling point (184–186 °C) relative to benzylamine (pKb = 4.70; boiling point 185 °C) and N-ethylbenzylamine (pKb = 4.10; boiling point 210 °C) . The hydrochloride salt form (CAS 61789-73-9) further enhances water solubility and provides a crystalline solid with melting point 177–178 °C, facilitating precise handling and formulation .

physicochemical properties basicity pKb solubility

Copper-Catalyzed Disproportionation: Distinct Reaction Pathway Divergence from Benzylamine and N,N-Dimethylbenzylamine

On alumina-supported copper catalyst at 500–530 K, benzylamine methyl derivatives exhibit divergent reaction outcomes: N,N-dimethylbenzylamine, N-methylbenzylamine, and benzylamine each follow either disproportionation or hydrogenolysis as the dominant pathway depending on the specific N-substitution pattern [1]. This differential behavior directly impacts product distribution and catalyst lifetime in continuous-flow amination processes.

copper catalysis disproportionation hydrogenolysis reaction selectivity

Asymmetric Hydroaminoalkylation: Enantioselectivity of up to 80% ee with Tantalum/Niobium Binaphtholate Catalysts

3,3′-Silylated binaphtholate tantalum and niobium complexes catalyze the asymmetric hydroaminoalkylation of N-benzylmethylamine (the free base form) with simple alkenes, achieving enantioselectivities of up to 80% ee [1]. This establishes N-methylbenzylamine as a competent substrate for asymmetric C–C bond formation, with the N-methyl substitution pattern enabling the observed stereocontrol.

asymmetric catalysis hydroaminoalkylation enantioselectivity tantalum catalysis

Pharmaceutical Intermediate Status: Documented Role in Fluoxetine and Phenylephrine Synthesis

N-Methylbenzylamine (free base) is a documented precursor in the synthesis of Fluoxetine hydrochloride (CAS 59333-67-4), a selective serotonin reuptake inhibitor (SSRI) [1], and serves as the amination reagent in the industrial synthesis of Phenylephrine hydrochloride (CAS 61-76-7), a widely used nasal decongestant [2]. The hydrochloride salt form (CAS 61789-73-9) provides the stable, readily weighable form required for these validated synthetic routes.

pharmaceutical intermediate API synthesis SSRI decongestant

Validated Application Scenarios for N-Methylbenzylamine Hydrochloride Based on Comparative Evidence


Palladium-Catalyzed C–H Functionalization Workflows Requiring Accelerated Reaction Kinetics

In ortho-arylation reactions under palladium catalysis at 130 °C with TFA and AgOAc, N-methylbenzylamine demonstrates faster reaction rates than unsubstituted benzylamine [1]. Process chemists optimizing C–H activation sequences should procure the N-methyl derivative to achieve reduced cycle times and improved throughput in pharmaceutical intermediate synthesis.

Water Treatment and Environmental Fate Studies Where NDMA Byproduct Formation Must Be Avoided

For chloramination or chlorination studies involving amine-containing matrices, N-methylbenzylamine eliminates the 34% molar yield NDMA formation observed with N,N-dimethylbenzylamine [2]. Environmental scientists and water treatment engineers assessing disinfection byproduct risk should select N-methylbenzylamine hydrochloride over dimethylated analogs to avoid regulated nitrosamine contamination. In anaerobic biological treatment contexts, MBA's recalcitrance to biodegradation versus DMBA's significant degradation [3] further differentiates selection based on desired environmental persistence or removal.

Acid-Base Sensitive Organic Synthesis Requiring Precise Basicity Control

With a pKb of 4.35, N-methylbenzylamine occupies an intermediate basicity between benzylamine (pKb 4.70) and N-ethylbenzylamine (pKb 4.10) . This ~0.35 pKb unit difference (approximately 2.2× proton affinity variation) provides a tunable parameter for reaction optimization in salt metathesis, extraction protocols, and acid-catalyzed transformations. The hydrochloride salt form (CAS 61789-73-9, melting point 177–178 °C) offers precise gravimetric handling advantages over the hygroscopic free base.

Pharmaceutical API Manufacturing Following Validated Fluoxetine or Phenylephrine Routes

N-Methylbenzylamine is an established intermediate in the synthesis of Fluoxetine hydrochloride (SSRI antidepressant) [4] and serves as the specified amination reagent in patented Phenylephrine hydrochloride (nasal decongestant) manufacturing processes [5]. Procurement of the hydrochloride salt ensures compliance with these validated synthetic routes, avoiding the regulatory and quality burden of route revalidation that would accompany substitution with alternative benzylamine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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